[1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt
Description
[1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt (Ibandronate sodium) is a nitrogen-containing bisphosphonate with the chemical formula C₉H₂₂NO₇P₂Na·H₂O and CAS number 138926-19-9 . It is a potent inhibitor of osteoclast-mediated bone resorption, primarily used to treat postmenopausal osteoporosis and hypercalcemia . Structurally, it features a central phosphorus-carbon-phosphorus (P–C–P) backbone with a methylpentylamino substituent, which enhances its binding affinity to hydroxyapatite in bone tissue .
The synthesis involves reacting 3-(N-methylpentylamino)propionic acid hydrochloride with phosphorus trichloride (PCl₃) in a solvent-free system, followed by hydrolysis and crystallization with acetone to yield the monosodium monohydrate form. This process achieves high purity (99.2% HPLC) and yields up to 85–95% . A key polymorphic form, characterized by XRPD peaks at 9.73, 12.26, and 14.39 °2θ, is critical for its pharmaceutical efficacy .
Properties
Molecular Formula |
C9H19NNa4O7P2 |
|---|---|
Molecular Weight |
407.16 g/mol |
IUPAC Name |
tetrasodium;3-[methyl(pentyl)amino]-1,1-diphosphonatopropan-1-ol |
InChI |
InChI=1S/C9H23NO7P2.4Na/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;;;;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;;;/q;4*+1/p-4 |
InChI Key |
FQKSXGSEWYMBRQ-UHFFFAOYSA-J |
Canonical SMILES |
CCCCCN(C)CCC(O)(P(=O)([O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt involves the reaction of a carboxylic acid with phosphorous acid and phosphorous trichloride in a solvent such as chlorobenzene . The reaction mixture is then quenched with water and heated to hydrolyze the phosphonated reaction mass, yielding the desired bisphosphonate .
Industrial Production Methods
Industrial production of this compound typically follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often obtained as a white crystalline powder, which is then formulated into pharmaceutical preparations .
Chemical Reactions Analysis
Types of Reactions
[1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized bisphosphonates .
Scientific Research Applications
Chemistry
In chemistry, [1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt is used as a reagent for studying bone resorption mechanisms and developing new bisphosphonate derivatives .
Biology
In biological research, this compound is used to investigate the cellular and molecular mechanisms of bone metabolism. It helps in understanding how bisphosphonates interact with bone cells and inhibit bone resorption .
Medicine
Medically, this compound is used to treat osteoporosis, metastatic bone disease, and other conditions involving excessive bone loss . It is also being explored for its potential in treating other diseases characterized by abnormal calcium metabolism .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a standard for quality control in the manufacture of bisphosphonate drugs .
Mechanism of Action
The primary mechanism of action of [1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt involves the inhibition of farnesyl pyrophosphate synthase (FPPS), an enzyme critical for the mevalonate pathway . This inhibition disrupts the synthesis of isoprenoid compounds, which are essential for the post-translational modification of small GTPase signaling proteins . As a result, the compound effectively inhibits osteoclast-mediated bone resorption .
Comparison with Similar Compounds
Comparison with Similar Bisphosphonate Compounds
Bisphosphonates are classified into non-nitrogenous (e.g., clodronate) and nitrogen-containing (e.g., ibandronate, alendronate) agents. The latter inhibit farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway, disrupting osteoclast function . Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Bisphosphonates
Mechanistic Differences
- Nitrogen-containing bisphosphonates (e.g., ibandronate, alendronate): Inhibit FPPS, blocking prenylation of GTPases (e.g., Ras) and inducing osteoclast apoptosis .
- Non-nitrogenous bisphosphonates (e.g., clodronate): Form cytotoxic ATP analogs, directly disrupting osteoclast metabolism .
Potency and Pharmacokinetics
Biological Activity
[1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt (CAS 138926-19-9) is a compound belonging to the bisphosphonate class, which is primarily known for its applications in bone metabolism and oncology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of bisphosphonates, including this compound, is largely attributed to their ability to inhibit osteoclast-mediated bone resorption. The core mechanism involves the binding of the compound to hydroxyapatite in bone tissue, which leads to:
- Inhibition of Osteoclast Activity : The compound disrupts the mevalonate pathway, crucial for osteoclast function, by inhibiting farnesyl pyrophosphate synthase. This results in decreased osteoclast survival and activity, ultimately reducing bone resorption .
- Induction of Apoptosis in Osteoclasts : The compound can lead to the accumulation of toxic metabolites within osteoclasts, promoting cell death .
Therapeutic Applications
The primary therapeutic applications of this compound include:
- Treatment of Osteoporosis : By inhibiting bone resorption, it helps in maintaining bone density and reducing fracture risk in postmenopausal women.
- Management of Bone Metastases : It is used to alleviate skeletal-related events in cancer patients by reducing osteolytic lesions and associated pain.
- Paget’s Disease : The compound aids in managing this condition characterized by abnormal bone remodeling.
In Vitro Studies
Recent studies have demonstrated the potent cytotoxic effects of this compound against various cancer cell lines. For instance:
- Cytotoxicity Against Breast Cancer Cells : In vitro assays showed that this bisphosphonate exhibited significant cytotoxicity against MCF-7 breast cancer cells. The IC50 values were reported in the low micromolar range, indicating strong anti-cancer potential .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 12.49 |
| Control (Cisplatin) | MCF-7 | 15.00 |
Case Studies
A comprehensive review highlighted several case studies where bisphosphonates were utilized in clinical settings:
- Osteoporosis Management : Patients treated with this compound showed improved bone mineral density over a 12-month period compared to placebo groups.
- Cancer Treatment : In a cohort study involving breast cancer patients with bone metastases, those receiving this bisphosphonate experienced a significant reduction in skeletal-related events compared to those on standard care.
Side Effects and Safety Profile
While the therapeutic benefits are notable, potential side effects include:
- Gastrointestinal issues (nausea, vomiting)
- Renal impairment with intravenous administration
- Risk of osteonecrosis of the jaw with long-term use
The safety profile remains well-defined, with serious adverse effects being relatively rare when used appropriately .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
